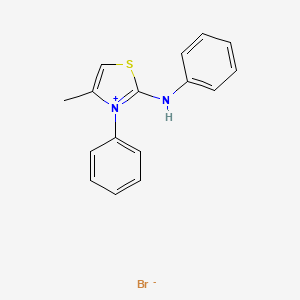![molecular formula C21H20N6O2S B2420298 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-65-7](/img/structure/B2420298.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic molecule characterized by its unique combination of functional groups. It contains an ethyl-substituted phenyl ring, a methyl-substituted triazole ring, a thiadiazole ring, and a methoxybenzamide group. These structural features confer it distinct physicochemical properties and reactivity profiles, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves a multi-step process starting with commercially available precursors. A common synthetic route includes:
Formation of the triazole ring: : This often involves a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the thiadiazole ring: : This can be achieved by cyclization reactions involving thiosemicarbazides.
Coupling with the benzamide moiety: : The final step involves the amidation reaction between the amine group of the thiadiazole and the carboxylic acid derivative of the benzamide, in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
For large-scale production, modifications are made to optimize yield and reduce costs. This can include:
Utilizing continuous flow reactors to improve reaction efficiency.
Employing microwave-assisted synthesis to reduce reaction times.
Implementing purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: : Can alter the oxidation state of sulfur in the thiadiazole ring.
Substitution: : Functional groups on the benzamide or phenyl ring can be replaced or modified via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents like alkyl halides for alkylation, or nitrating agents for introducing nitro groups.
Major Products
Oxidation: : Can lead to sulfoxides or sulfones.
Reduction: : Can lead to thiols or disulfides.
Substitution: : Can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has wide-ranging applications in scientific research:
Chemistry: : Used as a reagent for studying reactivity and as a building block for more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, influencing cell signaling pathways.
Medicine: : Potential therapeutic uses due to its unique pharmacophoric features, being explored for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Utilized in the synthesis of specialty chemicals and materials due to its robust chemical properties.
Mechanism of Action
The compound's mechanism of action is determined by its interactions with molecular targets and pathways:
Molecular Targets: : It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: : It may influence pathways involved in cell signaling, apoptosis, or metabolic processes, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Compared to similar compounds, N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-{3-[1-(4-methylphenyl)-5-ethyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide: : Similar, but with a methyl-ethyl swap on the phenyl ring.
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide: : Substitution of an ethyl group with a fluorine atom.
That's a detailed rundown on this compound. Quite the mouthful, but fascinating!
Properties
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-8-10-16(11-9-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-17(12-15)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFCQNVJWHUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)

![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2420226.png)
![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)



![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
